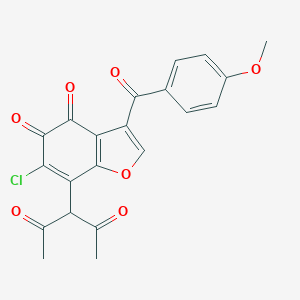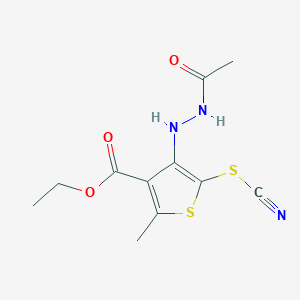![molecular formula C18H24N2OS2 B273722 4-{[({[4-(dimethylamino)phenyl]sulfanyl}methoxy)methyl]sulfanyl}-N,N-dimethylaniline](/img/structure/B273722.png)
4-{[({[4-(dimethylamino)phenyl]sulfanyl}methoxy)methyl]sulfanyl}-N,N-dimethylaniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-{[({[4-(dimethylamino)phenyl]sulfanyl}methoxy)methyl]sulfanyl}-N,N-dimethylaniline, also known as DTDP, is a chemical compound that has been the subject of scientific research due to its potential applications in various fields.
Mecanismo De Acción
4-{[({[4-(dimethylamino)phenyl]sulfanyl}methoxy)methyl]sulfanyl}-N,N-dimethylaniline works by facilitating the flow of charge carriers in organic electronic devices, such as OLEDs and OPVs. In biomedical imaging, 4-{[({[4-(dimethylamino)phenyl]sulfanyl}methoxy)methyl]sulfanyl}-N,N-dimethylaniline works by selectively binding to cancer cells and emitting fluorescence, which allows for their detection and imaging.
Biochemical and Physiological Effects:
4-{[({[4-(dimethylamino)phenyl]sulfanyl}methoxy)methyl]sulfanyl}-N,N-dimethylaniline has not been extensively studied for its biochemical and physiological effects, but some studies have suggested that it may have potential as an anti-cancer agent due to its ability to selectively bind to cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-{[({[4-(dimethylamino)phenyl]sulfanyl}methoxy)methyl]sulfanyl}-N,N-dimethylaniline has several advantages for lab experiments, including its high purity and stability, which make it easy to handle and store. However, its limited solubility in water and some organic solvents can make it difficult to use in certain experiments.
Direcciones Futuras
There are several future directions for research on 4-{[({[4-(dimethylamino)phenyl]sulfanyl}methoxy)methyl]sulfanyl}-N,N-dimethylaniline, including its potential applications in organic electronics, photovoltaics, and biomedical imaging. In addition, further studies are needed to investigate its potential as an anti-cancer agent and to optimize its synthesis and purification methods for more efficient and cost-effective production. Finally, more research is needed to explore the full range of its biochemical and physiological effects.
Métodos De Síntesis
4-{[({[4-(dimethylamino)phenyl]sulfanyl}methoxy)methyl]sulfanyl}-N,N-dimethylaniline can be synthesized through a multi-step process that involves the reaction of 4-(dimethylamino)phenylsulfanyl chloride with sodium methoxide, followed by the reaction of the resulting intermediate with 4-(bromomethyl)benzenethiol. The final product is obtained through a series of purification steps, including column chromatography and recrystallization.
Aplicaciones Científicas De Investigación
4-{[({[4-(dimethylamino)phenyl]sulfanyl}methoxy)methyl]sulfanyl}-N,N-dimethylaniline has been the subject of scientific research due to its potential applications in various fields, including organic electronics, photovoltaics, and biomedical imaging. In organic electronics, 4-{[({[4-(dimethylamino)phenyl]sulfanyl}methoxy)methyl]sulfanyl}-N,N-dimethylaniline has been used as a hole-transporting material in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). In biomedical imaging, 4-{[({[4-(dimethylamino)phenyl]sulfanyl}methoxy)methyl]sulfanyl}-N,N-dimethylaniline has been used as a fluorescent dye for imaging cancer cells.
Propiedades
Nombre del producto |
4-{[({[4-(dimethylamino)phenyl]sulfanyl}methoxy)methyl]sulfanyl}-N,N-dimethylaniline |
|---|---|
Fórmula molecular |
C18H24N2OS2 |
Peso molecular |
348.5 g/mol |
Nombre IUPAC |
4-[[4-(dimethylamino)phenyl]sulfanylmethoxymethylsulfanyl]-N,N-dimethylaniline |
InChI |
InChI=1S/C18H24N2OS2/c1-19(2)15-5-9-17(10-6-15)22-13-21-14-23-18-11-7-16(8-12-18)20(3)4/h5-12H,13-14H2,1-4H3 |
Clave InChI |
YOGWKASPFMHQRU-UHFFFAOYSA-N |
SMILES |
CN(C)C1=CC=C(C=C1)SCOCSC2=CC=C(C=C2)N(C)C |
SMILES canónico |
CN(C)C1=CC=C(C=C1)SCOCSC2=CC=C(C=C2)N(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![ethyl (4E)-1,2-dimethyl-4-[(4-nitrophenyl)hydrazinylidene]-5-oxoindole-3-carboxylate](/img/structure/B273643.png)
![N-(3-benzoyl-4,5,6,7-tetrahydro-1-benzothien-2-yl)-N-[2-(4-bromophenyl)-2-oxoethyl]-4-methylbenzenesulfonamide](/img/structure/B273645.png)
![13-Acetyl-5-cyclohexyl-1,13-diaza-tricyclo[10.3.1.0*2,7*]hexadeca-2,4,6-triene-8,16-dione](/img/structure/B273647.png)


![N,N-dibenzyl-2-(2,4-diethoxy-5H-pyrrolo[3,2-d]pyrimidin-5-yl)ethanamine](/img/structure/B273655.png)
![Ethyl 5-(4-methylphenyl)sulfonyloxy-2-[(4-methylpiperazin-1-yl)methyl]-1-phenylindole-3-carboxylate](/img/structure/B273656.png)
![ethyl 2-amino-1-cyano-6,7,8,9-tetrahydro-5H-pyrrolo[1,2-a]azepine-3-carboxylate](/img/structure/B273659.png)
![2-[(1-adamantylamino)methyl]-5-nitro-1-methyl-3-phenyl-1H-indole](/img/structure/B273660.png)
![3-(4-Methoxybenzoyl)naphtho[1,2-b]furan-4,5-dione](/img/structure/B273662.png)


![2-(4-isobutylphenyl)-N-{4-[(4-{[2-(4-isobutylphenyl)propanoyl]amino}phenyl)sulfonyl]phenyl}propanamide](/img/structure/B273669.png)
![12-Hydroxynaphtho[2,3-h]quinolin-7-yl benzenesulfonate](/img/structure/B273671.png)